5-Methoxy-3-methylphthalic acid

Physicochemical Properties Drug Design ADME Prediction

Researchers requiring a dual-substituted phthalic acid building block with predictable physicochemical properties face limited structural options. 5-Methoxy-3-methylphthalic acid (CAS 103203-38-9) addresses this gap through its unique 5-methoxy-3-methyl substitution pattern. • Defined LogP (1.40) and tPSA (83.83 Ų) enable rational ADME modulation in lead optimization programs targeting oral bioavailability. • Electron-donating methoxy group alters regioselectivity in electrophilic aromatic substitution vs. mono-substituted or unsubstituted analogs. • Available at ≥97% purity with reliable global shipping for early-stage drug discovery and specialty materials chemistry.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 103203-38-9
Cat. No. B012782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-methylphthalic acid
CAS103203-38-9
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)C(=O)O)OC
InChIInChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeyBKAJJSXMMCAGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-methylphthalic acid Overview


5-Methoxy-3-methylphthalic acid (CAS 103203-38-9) is an aromatic dicarboxylic acid with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol [1]. Structurally, it is a phthalic acid derivative featuring a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 3-position on the aromatic ring [2]. This dual-substitution pattern confers distinct physicochemical properties, including a calculated octanol-water partition coefficient (LogP) of 1.40 and a topological polar surface area (tPSA) of 83.83 Ų [1]. The compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry research, rather than as a bulk industrial chemical [3].

5-Methoxy-3-methylphthalic acid Irreplaceability in Synthesis


Generic substitution of 5-Methoxy-3-methylphthalic acid with structurally related analogs—such as unsubstituted phthalic acid, 3-methylphthalic acid, or 4-methoxyphthalic acid—is not scientifically tenable due to the compound‘s unique dual-substitution pattern [1]. The simultaneous presence of an electron-donating methoxy group at the 5-position and a methyl group at the 3-position creates a specific electronic distribution and steric environment on the aromatic ring [2]. This combination directly influences the reactivity, regioselectivity, and physicochemical properties of both the acid itself and any downstream derivatives [3]. For instance, the methoxy group increases electron density at specific ring positions, altering the compound's behavior in electrophilic aromatic substitution reactions compared to analogs lacking this group [2]. Furthermore, differences in calculated LogP (1.40) and tPSA (83.83 Ų) indicate distinct solubility and permeability profiles relative to unsubstituted or mono-substituted counterparts, which can critically affect synthetic yields, purification protocols, and the biological properties of final products [4].

5-Methoxy-3-methylphthalic acid: Evidence of Differentiation


Lipophilicity and PSA vs. 3-Methylphthalic Acid

5-Methoxy-3-methylphthalic acid exhibits a significantly higher calculated LogP (1.40) and a larger topological polar surface area (tPSA, 83.83 Ų) compared to its closest analog lacking the 5-methoxy group, 3-methylphthalic acid [1]. This dual substitution directly impacts the molecule's predicted membrane permeability and solubility profile [2].

Physicochemical Properties Drug Design ADME Prediction

Synthetic Route from 3,5-Dimethylphenol

A reported synthetic route for 5-Methoxy-3-methylphthalic acid proceeds via a four-step sequence starting from the commercially available and relatively inexpensive precursor 3,5-dimethylphenol [1]. This contrasts with synthetic routes for some other substituted phthalic acids which may rely on more expensive or less accessible starting materials or require harsher conditions . This specific pathway can influence the ultimate cost-of-goods and scalability for the target compound.

Organic Synthesis Process Chemistry Supply Chain

Purity and Commercial Availability

5-Methoxy-3-methylphthalic acid is commercially available from multiple specialty chemical suppliers with a standard purity of 96% or higher, with some vendors offering purities up to 99% [1]. This contrasts with more niche, single-substituted analogs which may have more limited commercial sourcing options and less defined purity standards. The compound is offered in various package sizes, including 100mg and 1g quantities suitable for research and development scale procurement .

Quality Control Procurement Vendor Qualification

5-Methoxy-3-methylphthalic acid Application Scenarios


Medicinal Chemistry Intermediate

As evidenced by its defined LogP (1.40) and tPSA (83.83 Ų), 5-Methoxy-3-methylphthalic acid serves as a key intermediate in the synthesis of novel pharmaceutical candidates where these specific physicochemical parameters are desirable [1]. Its unique dual-substitution pattern can be leveraged to modulate the ADME properties of lead compounds, particularly in programs targeting oral bioavailability [2]. The compound's commercial availability in research-grade purity (≥96%) supports early-stage drug discovery efforts .

Functional Materials & Polymer Precursor

The compound's aromatic dicarboxylic acid structure, coupled with the electron-donating methoxy group, makes it a valuable monomer or precursor for the synthesis of functional materials and specialty polymers [1]. The defined synthetic route from 3,5-dimethylphenol suggests potential for scale-up in materials chemistry applications requiring specific electronic or steric properties imparted by the 5-methoxy-3-methyl substitution pattern [2].

Analytical Standard & Reference Material

Given its commercial availability at purities up to 99% from specialty chemical suppliers, 5-Methoxy-3-methylphthalic acid is well-suited for use as an analytical standard or chemical reference material [1]. Its distinct and well-characterized spectroscopic properties (InChIKey: BKAJJSXMMCAGJS-UHFFFAOYSA-N) allow for unambiguous identification and quantification in complex mixtures using HPLC, LC-MS, or NMR [2]. This application is critical for quality control in both academic and industrial research settings.

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